

# Ceftolozane Sulfate: A Technical Guide to its Discovery and Development

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Ceftolozane Sulfate**

Cat. No.: **B606592**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide chronicles the discovery and development timeline of **ceftolozane sulfate**, a novel cephalosporin antibiotic. It provides a comprehensive overview of the key preclinical and clinical milestones, detailed experimental insights, and the crucial data that led to its approval for treating complex bacterial infections.

## Introduction: A Novel Weapon Against Gram-Negative Pathogens

Ceftolozane is a fifth-generation cephalosporin antibiotic developed to combat infections caused by multidrug-resistant Gram-negative bacteria, particularly *Pseudomonas aeruginosa*. [1][2] Its chemical structure, similar to ceftazidime but with a modified side-chain, confers potent antipseudomonal activity.[3] To broaden its spectrum against bacteria that produce  $\beta$ -lactamase enzymes, ceftolozane is combined with tazobactam, a well-established  $\beta$ -lactamase inhibitor.[4] [5] This combination, known as Zerbaxa®, has become a critical tool in treating complicated urinary tract infections (cUTI), complicated intra-abdominal infections (cIAI), and hospital-acquired and ventilator-associated bacterial pneumonia (HABP/VABP).[5][6]

## Discovery and Preclinical Development

The journey of ceftolozane began with the need for new antibiotics effective against resistant Gram-negative bacteria. Researchers at Cubist Pharmaceuticals (later acquired by Merck)

were instrumental in its discovery and the development of a novel synthesis process.<sup>[5]</sup> Preclinical studies focused on establishing its mechanism of action and in vitro activity against a wide range of bacterial isolates.

## Mechanism of Action

Ceftolozane exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.<sup>[5]</sup> <sup>[7]</sup> It achieves this by binding to essential penicillin-binding proteins (PBPs), with a particularly high affinity for PBP1b, PBP1c, and PBP3 in *P. aeruginosa* and PBP3 in *E. coli*.<sup>[4]</sup><sup>[7]</sup> This binding disrupts peptidoglycan cross-linking, leading to cell lysis and death.<sup>[7]</sup><sup>[8]</sup>

Tazobactam, a  $\beta$ -lactam sulfone, irreversibly inhibits many Class A and some Class C  $\beta$ -lactamases, protecting ceftolozane from degradation by these enzymes and extending its activity against many extended-spectrum  $\beta$ -lactamase (ESBL)-producing Enterobacteriaceae.<sup>[4]</sup><sup>[5]</sup>



[Click to download full resolution via product page](#)

**Caption:** Mechanism of Action of Ceftolozane/Tazobactam.

## In Vitro Activity

Numerous preclinical studies evaluated the in vitro susceptibility of a wide range of clinical isolates to ceftolozane/tazobactam. These studies consistently demonstrated its potent activity against *P. aeruginosa* and Enterobacteriaceae.

Table 1: In Vitro Activity of Ceftolozane/Tazobactam Against Key Gram-Negative Pathogens

| Organism               | MIC <sub>50</sub> (µg/mL) | MIC <sub>90</sub> (µg/mL) |
|------------------------|---------------------------|---------------------------|
| Escherichia coli       | ≤1                        | ≤1                        |
| Klebsiella pneumoniae  | 4                         | >16                       |
| Pseudomonas aeruginosa | 4                         | 4                         |

Note: MIC (Minimum Inhibitory Concentration) values are based on studies with a fixed concentration of tazobactam (4 µg/mL). Data is compiled from multiple sources for illustrative purposes.[5][9]

## Clinical Development Program

The clinical development of ceftolozane/tazobactam involved a series of Phase I, II, and III trials to establish its safety, pharmacokinetics, and efficacy in treating various infections.

### Phase I Studies

Phase I trials were conducted in healthy adult volunteers to assess the safety, tolerability, and pharmacokinetic profile of ceftolozane/tazobactam.[9] These studies established the dosing regimen for later phase trials and confirmed that ceftolozane has a half-life of approximately 2.3 to 3 hours, with both ceftolozane and tazobactam being primarily eliminated through urine.[3][10]

### Phase II Clinical Trials

Phase II trials provided the first evidence of the efficacy of ceftolozane/tazobactam in patients with complicated infections.

- Complicated Intra-Abdominal Infections (cIAI): A prospective, randomized, double-blind, multicenter Phase II trial compared ceftolozane/tazobactam plus metronidazole with meropenem in adults with cIAI. The results supported further development, showing comparable clinical and microbiological success rates.[11][12]

- Pediatric Studies: Later Phase II studies were also conducted in pediatric populations for cIAI and cUTI, demonstrating a favorable safety profile and high rates of clinical cure.[13][14][15]

## Phase III Clinical Trials

The efficacy and safety of ceftolozane/tazobactam were definitively established in several large-scale, pivotal Phase III clinical trials.

The ASPECT-cUTI trial was a randomized, double-blind study that compared ceftolozane/tazobactam to levofloxacin in 1,083 adults with cUTI, including pyelonephritis.[5] Ceftolozane/tazobactam demonstrated non-inferiority to levofloxacin in achieving a composite cure (clinical cure and microbiological eradication).[5]

The ASPECT-cIAI trial, a randomized, double-blind study, evaluated ceftolozane/tazobactam in combination with metronidazole versus meropenem in 979 adults with cIAI.[5][16][17] The trial met its primary endpoints, demonstrating non-inferiority to meropenem.[16][17]

The ASPECT-NP trial was a Phase III, multicenter, randomized, double-blind study that compared a higher dose of ceftolozane/tazobactam (3g) to meropenem in 726 adult patients with ventilated HABP or VABP.[6][18] The study demonstrated the non-inferiority of ceftolozane/tazobactam to meropenem for both 28-day all-cause mortality and clinical response at the test-of-cure visit.[6]

Table 2: Summary of Pivotal Phase III Clinical Trial Outcomes

| Trial Name  | Indication | Comparator   | N     | Primary Endpoint                     | Key Outcome         |
|-------------|------------|--------------|-------|--------------------------------------|---------------------|
| ASPECT-cUTI | cUTI       | Levofloxacin | 1,083 | Composite cure at Test-of-Cure (TOC) | Non-inferiority met |
| ASPECT-cIAI | cIAI       | Meropenem    | 993   | Clinical cure at TOC                 | Non-inferiority met |
| ASPECT-NP   | HABP/VABP  | Meropenem    | 726   | 28-day all-cause mortality           | Non-inferiority met |

Data compiled from publicly available clinical trial information.[\[5\]](#)[\[6\]](#)[\[17\]](#)[\[19\]](#)

[Click to download full resolution via product page](#)**Caption:** Ceftolozane/Tazobactam Development and Approval Timeline.

## Regulatory Milestones and Post-Marketing

Based on the robust data from the Phase III trials, Cubist Pharmaceuticals submitted a New Drug Application (NDA) to the U.S. Food and Drug Administration (FDA).[\[16\]](#)

- December 19, 2014: The FDA approved Zerbaxa (ceftolozane/tazobactam) for the treatment of adults with cUTI and, in combination with metronidazole, for cIAI.[\[20\]](#)[\[21\]](#)[\[22\]](#)
- June 3, 2019: The FDA approved a new indication for Zerbaxa for the treatment of HABP/VABP in patients 18 years and older.[\[6\]](#)[\[22\]](#)

Ceftolozane/tazobactam was designated as a Qualified Infectious Disease Product (QIDP) by the FDA, a designation given to antibacterial or antifungal human drugs intended to treat serious or life-threatening infections.[\[20\]](#)

## Experimental Protocols Overview

While detailed, step-by-step protocols are proprietary, the general methodologies employed in the key studies can be summarized.

### In Vitro Susceptibility Testing

- Method: Broth microdilution method was used to determine the Minimum Inhibitory Concentrations (MICs) of ceftolozane in combination with a fixed concentration of tazobactam (typically 4  $\mu$ g/mL).
- Procedure: Standardized bacterial inoculums were added to microtiter plates containing serial twofold dilutions of ceftolozane/tazobactam. The plates were incubated, and the MIC was recorded as the lowest concentration of the drug that completely inhibited visible bacterial growth.

### Clinical Trial Design and Endpoints

- General Design: The pivotal Phase III trials were prospective, randomized, double-blind, multicenter, non-inferiority studies.
- Patient Population: Adult patients with confirmed diagnoses of cUTI, cIAI, or HABP/VABP were enrolled.

- Intervention: Patients were randomized to receive either ceftolozane/tazobactam (at the specified dose for the indication) or an active comparator (e.g., levofloxacin, meropenem).
- Primary Endpoints:
  - cUTI (ASPECT-cUTI): Composite cure rate (clinical cure and microbiological eradication) at the test-of-cure (TOC) visit.
  - cIAI (ASPECT-cIAI): Clinical cure rate at the TOC visit in the microbiological intent-to-treat (MITT) and clinically evaluable (CE) populations.
  - HABP/VABP (ASPECT-NP): 28-day all-cause mortality and clinical response at the TOC visit.
- Data Analysis: Non-inferiority was assessed by calculating the difference in the primary outcome rates between the two treatment groups and ensuring the confidence interval for this difference did not cross a pre-specified non-inferiority margin.



[Click to download full resolution via product page](#)

**Caption:** Generalized Phase III Clinical Trial Workflow.

## Conclusion

The development of **ceftolozane sulfate**, in combination with tazobactam, represents a significant advancement in the fight against multidrug-resistant Gram-negative bacterial infections. Its journey from discovery to regulatory approval was marked by a robust preclinical and clinical development program that successfully demonstrated its efficacy and safety in treating a range of serious infections. For researchers and drug development professionals, the story of ceftolozane/tazobactam serves as a compelling case study in modern antibiotic development, highlighting the path from identifying a clinical need to delivering a novel therapeutic solution.

#### **Need Custom Synthesis?**

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. Ceftolozane | C23H30N12O8S2 | CID 53234134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Discovery and development of cephalosporins - Wikipedia [en.wikipedia.org]
- 3. Ceftolozane/tazobactam: a novel cephalosporin/β-lactamase inhibitor combination with activity against multidrug-resistant gram-negative bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ceftolozane/tazobactam: a novel antipseudomonal cephalosporin and β-lactamase-inhibitor combination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ceftolozane/tazobactam - Wikipedia [en.wikipedia.org]
- 6. merck.com [merck.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. youtube.com [youtube.com]
- 9. scienceopen.com [scienceopen.com]
- 10. journals.asm.org [journals.asm.org]
- 11. journals.asm.org [journals.asm.org]
- 12. Multicenter, double-blind, randomized, phase II trial to assess the safety and efficacy of ceftolozane-tazobactam plus metronidazole compared with meropenem in adult patients with complicated intra-abdominal infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Safety and Efficacy of Ceftolozane/Tazobactam Versus Meropenem in Neonates and Children With Complicated Urinary Tract Infection, Including Pyelonephritis: A Phase 2, Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Safety and Efficacy of Ceftolozane/Tazobactam Plus Metronidazole Versus Meropenem From a Phase 2, Randomized Clinical Trial in Pediatric Participants With Complicated Intra-abdominal Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Cubist's investigational antibiotic ceftolozane/tazobactam meets endpoint in Phase III study - Clinical Trials Arena [clinicaltrialsarena.com]
- 17. fiercebiotech.com [fiercebiotech.com]
- 18. merck.com [merck.com]
- 19. tandfonline.com [tandfonline.com]
- 20. jwatch.org [jwatch.org]
- 21. fiercebiotech.com [fiercebiotech.com]
- 22. Zerbaxa (ceftolozane and tazobactam) FDA Approval History - Drugs.com [drugs.com]
- To cite this document: BenchChem. [Ceftolozane Sulfate: A Technical Guide to its Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606592#ceftolozane-sulfate-discovery-and-development-timeline]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)